
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both quinoline and pyrazole rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are often chosen to minimize costs and environmental impact, with a focus on green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced quinoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects. The quinoline and pyrazole rings play a crucial role in these interactions by providing a rigid framework that can fit into the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the quinoline moiety, making it less versatile in biological applications.
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Quinoline derivatives: While they share the quinoline ring, they lack the pyrazole moiety, limiting their range of chemical reactions.
Uniqueness
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is unique due to the combination of the quinoline and pyrazole rings, which provides a versatile scaffold for the development of various biologically active molecules. This dual-ring structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Biological Activity
Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.
This compound can be synthesized through a multi-step process, typically involving the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.
Key Synthetic Route:
- Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 5-chloroquinoline.
- Conditions : Basic medium, DMF, elevated temperatures.
- Yield : Optimized for high yield in industrial settings using continuous flow reactors.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy .
Interaction with Biological Targets:
- Kinase Inhibition : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. It has demonstrated nanomolar activity against FGFRs in biochemical assays .
- Antimicrobial Effects : The compound interacts with bacterial enzymes, leading to potential antimicrobial activity.
Biological Activities
This compound exhibits a range of biological activities:
Activity Type | Description | IC50 Values |
---|---|---|
Anticancer | Inhibits FGFRs involved in cancer cell proliferation | FGFR1: 46 nM, FGFR2: 41 nM |
Antimicrobial | Interacts with bacterial enzymes, showing potential against various pathogens | Varies by strain |
Anti-inflammatory | Modulates inflammatory pathways through enzyme inhibition | Specific IC50 values not reported |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Cancer Cell Proliferation :
- Enzyme Inhibition :
Comparative Analysis
When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:
Compound | Structure Type | Biological Activity |
---|---|---|
Ethyl 5-amino-1H-pyrazole-3-carboxylate | Pyrazole only | Limited versatility in biological applications |
5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acid | Carboxylic acid instead of ester | Different solubility and reactivity |
Quinoline derivatives | Lacks pyrazole moiety | Limited chemical reactions |
Properties
IUPAC Name |
ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMODTURXRHSHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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